7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromenopyrrole-dione core substituted with a chlorine atom at position 7, a 3,4-dimethoxyphenyl group at position 1, and a 3-morpholinopropyl chain at position 2. The morpholine moiety and methoxy groups are critical for modulating physicochemical properties, such as solubility and electronic effects, which may influence biological activity.
Properties
IUPAC Name |
7-chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O6/c1-32-20-6-4-16(14-21(20)33-2)23-22-24(30)18-15-17(27)5-7-19(18)35-25(22)26(31)29(23)9-3-8-28-10-12-34-13-11-28/h4-7,14-15,23H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOYZCPFFYKJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes a chromeno-pyrrole core and various substituents that enhance its biological activity. The molecular formula is with a molecular weight of 488.6 g/mol.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 898451-08-6 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chromeno-pyrrole compounds have shown promising results in inhibiting the growth of breast (MCF-7) and prostate (PC3) cancer cells.
Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxicity of several derivatives against MCF-7 and PC3 cell lines. The most active compound displayed IC50 values of approximately 6.50 µM for MCF-7 and 11.75 µM for PC3 cells, indicating potent anticancer properties when compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways related to tumor growth and proliferation. Notably, it has been suggested that chromeno-pyrrole derivatives act as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR-II), crucial in angiogenesis and tumor metastasis.
| Mechanism | Description |
|---|---|
| VEGFR-II Inhibition | Suppresses angiogenesis in tumors |
| Antioxidant Activity | Reduces oxidative stress in cells |
| Glucokinase Activation | Enhances glucose metabolism in cancer cells |
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing. Recent advancements have streamlined these processes to improve yields and reduce reaction times.
Synthetic Approach
A rapid synthetic approach has been developed that allows for the efficient production of chromeno-pyrrole derivatives with varying substituents. This method has demonstrated a success rate exceeding 90% in obtaining target compounds .
Comparison with Similar Compounds
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound replaces hydroxyl groups in analogs, likely enhancing metabolic stability by reducing susceptibility to glucuronidation.
- The 3-morpholinopropyl chain introduces a tertiary amine, improving water solubility compared to the lipophilic phenethyl or furan-derived substituents in analogs .
- The chlorine atom at position 7 is conserved across all compounds, suggesting it is a critical pharmacophore for structural integrity or binding interactions.
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (~518 g/mol) is higher due to the morpholinopropyl and dimethoxy groups, which may affect pharmacokinetics.
- Melting points of analogs exceed 275°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) inherent to the chromenopyrrole-dione scaffold.
- Synthetic yields for analogs range from 62–72%, indicating the MCR protocol’s efficiency; similar yields are expected for the target compound if synthesized under analogous conditions .
Spectral and Analytical Data
NMR Spectroscopy
- Target Compound: The 3-morpholinopropyl chain would produce distinct signals for morpholine protons (δ ~2.5–3.5 ppm) and methylene groups adjacent to the nitrogen. The 3,4-dimethoxyphenyl group would show singlet resonances for methoxy protons (δ ~3.8 ppm) .
- Analog 4{8–11-24} : Phenethyl substituents exhibit aromatic proton signals at δ 7.13–7.27 ppm and aliphatic protons at δ 2.60–3.03 ppm .
- Analog 4{9–5-21} : Furan-2-ylmethyl groups display characteristic olefinic protons at δ 6.25–6.39 ppm .
Elemental Analysis
All analogs show <0.1% deviation between calculated and observed elemental composition, confirming high purity. The target compound’s analysis should similarly align with its formula (C, H, N, Cl, O).
Implications for Drug Discovery
The synthetic strategy described in enables rapid diversification of the chromenopyrrole-dione scaffold. The target compound’s morpholinopropyl and dimethoxy groups may confer advantages over hydroxyl- or furan-containing analogs, such as:
- Enhanced solubility for improved bioavailability.
- Greater metabolic stability due to reduced phase II metabolism.
- Potential for targeted interactions with enzymes or receptors via the morpholine’s amine functionality.
Further studies are required to evaluate these hypotheses, including solubility assays, metabolic stability tests, and biological screening against disease-relevant targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
